1-Deoxy-1-(L-aspartyl)-D-fructose
1-Deoxy-1-(L-aspartyl)-D-fructose
Brand Name:
Vulcanchem
CAS No.:
31105-02-9
VCID:
VC0049161
InChI:
InChI=1S/C10H17NO9/c12-3-6(14)9(18)8(17)5(13)2-11-4(10(19)20)1-7(15)16/h4,6,8-9,11-12,14,17-18H,1-3H2,(H,15,16)(H,19,20)/t4-,6+,8+,9+/m0/s1
SMILES:
C(C(C(=O)O)NCC(=O)C(C(C(CO)O)O)O)C(=O)O
Molecular Formula:
C10H17NO9
Molecular Weight:
295.244
1-Deoxy-1-(L-aspartyl)-D-fructose
CAS No.: 31105-02-9
Cat. No.: VC0049161
Molecular Formula: C10H17NO9
Molecular Weight: 295.244
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 31105-02-9 |
|---|---|
| Molecular Formula | C10H17NO9 |
| Molecular Weight | 295.244 |
| IUPAC Name | (2S)-2-[[(3S,4R,5R)-3,4,5,6-tetrahydroxy-2-oxohexyl]amino]butanedioic acid |
| Standard InChI | InChI=1S/C10H17NO9/c12-3-6(14)9(18)8(17)5(13)2-11-4(10(19)20)1-7(15)16/h4,6,8-9,11-12,14,17-18H,1-3H2,(H,15,16)(H,19,20)/t4-,6+,8+,9+/m0/s1 |
| Standard InChI Key | HBBXRCQSHPEJRH-WGDRPHDWSA-N |
| SMILES | C(C(C(=O)O)NCC(=O)C(C(C(CO)O)O)O)C(=O)O |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator